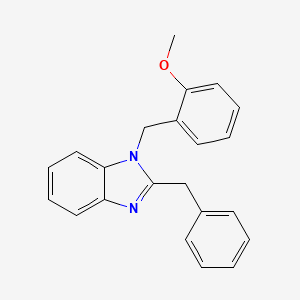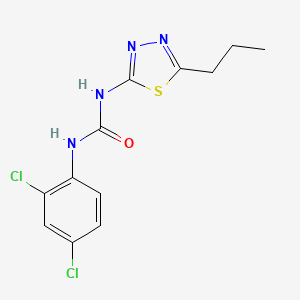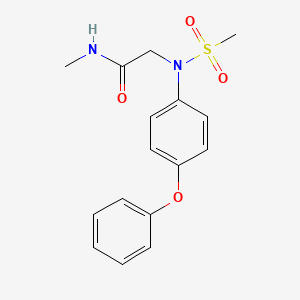
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide acts as a potent inhibitor of this compound by binding to the ATP-binding site of the enzyme. This inhibits the activity of this compound and leads to the activation of various downstream signaling pathways, including the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the regulation of glucose metabolism, modulation of neurotransmitter release, and inhibition of tumor cell growth. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and bipolar disorder.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for this compound inhibition. However, it also has some limitations, including its poor solubility in water and the potential for off-target effects at high concentrations.
Orientations Futures
The potential therapeutic applications of N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide are still being explored, and several future directions for research have been identified. These include the development of more potent and selective this compound inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in more detail.
Conclusion:
This compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to inhibit this compound and modulate various cellular processes makes it a promising candidate for the development of novel therapeutics in various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis method involves the use of various reagents and solvents, including 4-phenoxyphenylboronic acid, methylsulfonyl chloride, and N-methylglycine. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit glycogen synthase kinase-3 (this compound), a key enzyme involved in the regulation of various cellular processes, including metabolism, cell signaling, and gene expression.
Propriétés
IUPAC Name |
N-methyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-17-16(19)12-18(23(2,20)21)13-8-10-15(11-9-13)22-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKYMQBGXNOYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5777259.png)
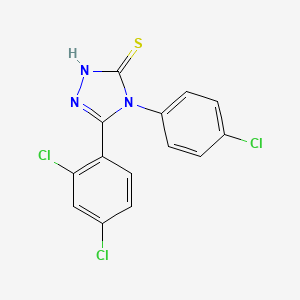
![N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5777274.png)

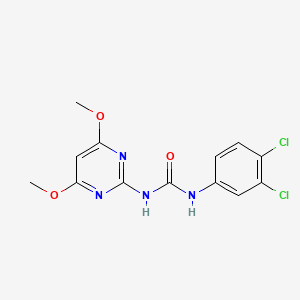
![4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5777296.png)
![N-(4-{N-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5777303.png)
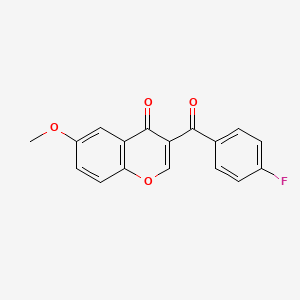
![ethyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B5777310.png)
![5,6-dimethyl-4-[4-(2-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5777318.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777320.png)
![3-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5777353.png)
